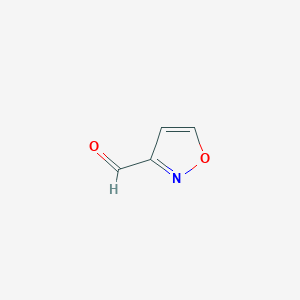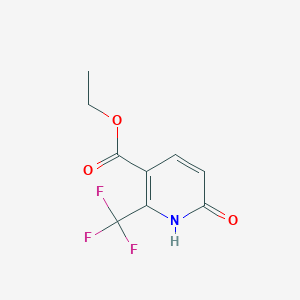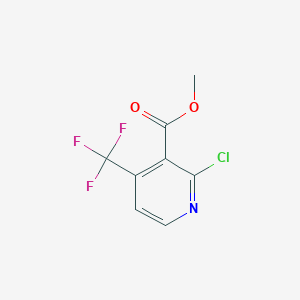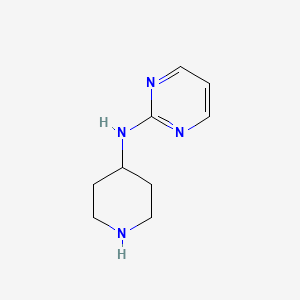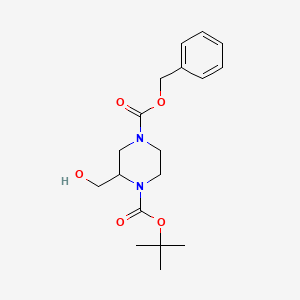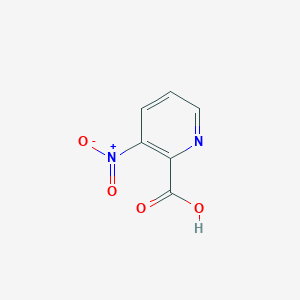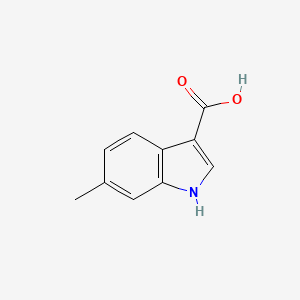![molecular formula C17H26O2 B1319117 Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- CAS No. 127806-88-6](/img/structure/B1319117.png)
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-(octyloxy)benzaldehyde and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Aplicaciones Científicas De Investigación
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- has several scientific research applications:
Chemistry: It is used as a photoinitiator in photopolymerization reactions due to its benzophenone UV chromophore.
Biology: The compound’s ability to absorb UV light makes it useful in studies involving UV-induced biological effects.
Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- involves the absorption of UV light by its benzophenone chromophore. This absorption leads to the formation of reactive excited states, which can initiate photochemical reactions such as polymerization. The molecular targets and pathways involved include the generation of free radicals that propagate the polymerization process.
Comparación Con Compuestos Similares
Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]- can be compared with other similar compounds, such as:
Benzophenone: Similar UV absorption properties but lacks the octyloxy and methyl substituents.
Acetophenone: Lacks the octyloxy group, resulting in different photochemical properties.
4’-Methoxyacetophenone: Contains a methoxy group instead of an octyloxy group, leading to variations in reactivity and applications.
These comparisons highlight the unique properties of Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-, particularly its enhanced UV absorption and photoinitiation capabilities due to the presence of the octyloxy group.
Propiedades
IUPAC Name |
1-(3-methyl-4-octoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-4-5-6-7-8-9-12-19-17-11-10-16(15(3)18)13-14(17)2/h10-11,13H,4-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERYKWRTUHZMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596490 |
Source


|
| Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127806-88-6 |
Source


|
| Record name | 1-[3-Methyl-4-(octyloxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
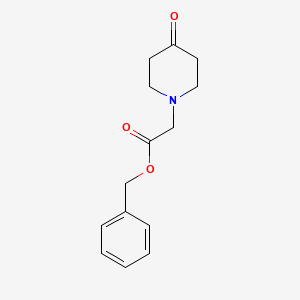
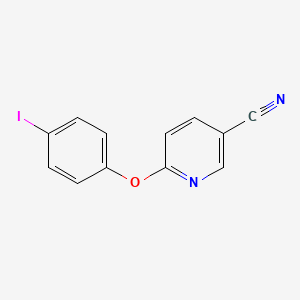
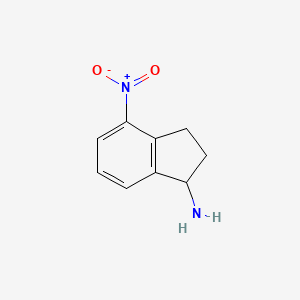

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)
